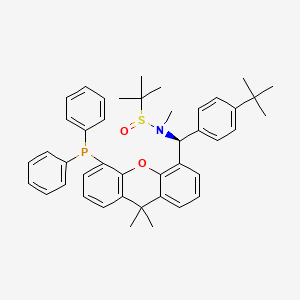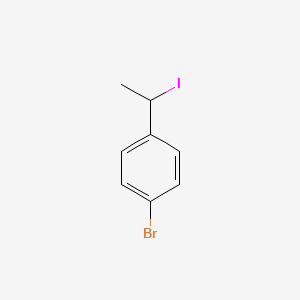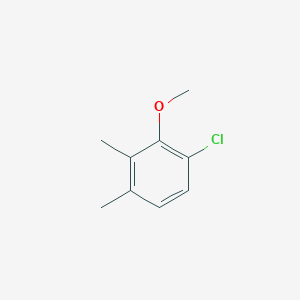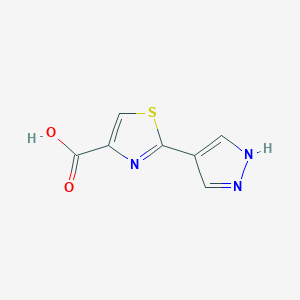
(R)-N-((S)-(4-(tert-Butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-((S)-(4-(tert-Butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a tert-butyl group, diphenylphosphanyl group, and a xanthene moiety, making it an interesting subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(4-(tert-Butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the phosphanyl group, potentially converting it to a phosphine oxide.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Brominated or nitrated derivatives of the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
In biological research, the compound’s ability to interact with specific proteins or enzymes can be explored, potentially leading to the development of new biochemical tools or therapeutic agents.
Medicine
The compound’s unique structure may allow it to act as a pharmacophore, leading to the development of new drugs with specific targets and mechanisms of action.
Industry
In industrial applications, the compound can be used in the synthesis of advanced materials, including polymers and catalysts, due to its stability and reactivity.
作用机制
The mechanism by which ®-N-((S)-(4-(tert-Butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Diethyl malonate: Known for its use in the synthesis of barbiturates and other compounds.
N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide: Used in aryl halide chemistry.
属性
分子式 |
C43H48NO2PS |
|---|---|
分子量 |
673.9 g/mol |
IUPAC 名称 |
N-[(S)-(4-tert-butylphenyl)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C43H48NO2PS/c1-41(2,3)31-28-26-30(27-29-31)38(44(9)48(45)42(4,5)6)34-22-16-23-35-39(34)46-40-36(43(35,7)8)24-17-25-37(40)47(32-18-12-10-13-19-32)33-20-14-11-15-21-33/h10-29,38H,1-9H3/t38-,48?/m0/s1 |
InChI 键 |
ACQAWZGNHSXJLA-LHPIIVOHSA-N |
手性 SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC=C(C=C6)C(C)(C)C)N(C)S(=O)C(C)(C)C)C |
规范 SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)C(C)(C)C)N(C)S(=O)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B13649142.png)




![2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone](/img/structure/B13649165.png)



![tert-butyl N-[(2S)-1-[[(3S,4S)-7-cyano-5-[4-[2-[2-[2-[2-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethylcarbamoyl]benzoyl]-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepin-3-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B13649197.png)
![Methyl (2R,4R)-4-{[(benzyloxy)carbonyl]amino}pyrrolidine-2-carboxylate hydrochloride](/img/structure/B13649210.png)

